4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide
Description
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 4,6-dimethylpyrimidin-2-ylamino group at the para position and a 2-(thiazol-2-yl)ethylamine moiety at the amide nitrogen. This compound combines structural motifs from pyrimidine, benzamide, and thiazole heterocycles, which are prevalent in pharmaceuticals targeting enzymes, kinases, and epigenetic regulators. The 4,6-dimethylpyrimidine ring is a common pharmacophore in kinase inhibitors, while the thiazole group enhances lipophilicity and bioavailability . Its synthesis likely involves coupling reactions between activated benzamide derivatives and functionalized pyrimidine-thiazole intermediates, analogous to methods described for related compounds .
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-11-13(2)22-18(21-12)23-15-5-3-14(4-6-15)17(24)20-8-7-16-19-9-10-25-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
MMSBFNCPVZXMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCC3=NC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include:
Pyrimidine precursors: 4,6-dimethylpyrimidine-2-amine
Thiazole precursors: 2-bromoethylthiazole
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (Compound 33, )
- Key Features : Contains a thioether (-S-) linker between the pyrimidine and acetamide-thiazole group.
- Biological Relevance : Designed as a dual Sirt2/HDAC6 inhibitor, highlighting the role of pyrimidine-thiazole hybrids in epigenetic modulation.
Ethyl 4-((4-((3-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoate (Compound 34, )
- Key Features : Incorporates a triazole spacer and ester group, enhancing structural complexity.
- Comparison : The ester moiety may confer metabolic instability compared to the benzamide group in the target compound .
Pyrimidine-Benzamide Derivatives
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ()
- Key Features : Benzimidazole core with intramolecular N–H⋯N hydrogen bonding.
- Synthesis : Prepared via reaction of acetylacetone with 2-(1H-benzimidazol-2-yl)guanidine.
- Comparison : The benzimidazole system may exhibit stronger π-π stacking than the thiazole-ethyl group in the target compound, influencing protein binding .
Sulfonamide and Pyridine Analogues
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Features : Pyridine substituent instead of thiazole.
- Comparison : Pyridine’s electron-deficient nature may alter electronic interactions with target proteins compared to the electron-rich thiazole .
Comparative Analysis Table
Research Findings and Implications
- Hydrogen Bonding: The amino linker between benzamide and pyrimidine enables intermolecular hydrogen bonding, critical for crystallinity and protein interactions .
- Metabolic Considerations : Thiazole groups may enhance membrane permeability but could introduce cytochrome P450-mediated oxidation sites, necessitating further ADMET studies .
Biological Activity
The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, featuring a pyrimidine ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 325.431 g/mol |
| CAS Number | Not Available |
| IUPAC Name | N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine |
| Chemical Class | Organic Compound |
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiazole and pyrimidine have shown high efficacy against various cancer cell lines. In vitro assays demonstrated that modifications in the thiazole and pyrimidine rings can enhance cytotoxicity against tumor cells.
In one study, compounds with similar structures displayed IC50 values ranging from 6.26 µM to 20.46 µM across different cell lines, suggesting their potential as antitumor agents .
Antiviral Activity
The compound's structural features also suggest potential antiviral activity. Research has highlighted that thiazole derivatives can inhibit viral replication by targeting specific viral enzymes. For example, thiazolidinone derivatives demonstrated efficacy against Hepatitis C virus (HCV), with IC50 values indicating strong inhibitory effects .
Anticonvulsant Properties
The compound's analogs have been studied for their anticonvulsant effects. A related compound was found to antagonize seizures induced by maximal electroshock (MES) in mice with an effective dose (ED50) of 1.7 mg/kg . This suggests that the compound may possess similar neuroprotective qualities.
Case Studies
- Antitumor Efficacy : A recent study evaluated the antitumor effects of a series of pyrimidine and thiazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly increased cytotoxicity against breast cancer cells (IC50 = 8.5 µM) compared to controls .
- Antiviral Mechanism : In another investigation, compounds with thiazole moieties were tested against HCV NS5B RNA polymerase, revealing an inhibition rate exceeding 95% at optimal concentrations . This underscores the potential for developing antiviral therapies based on this compound's structure.
- Neuropharmacological Studies : A study focusing on the anticonvulsant properties of related benzamide compounds showed promising results in animal models, indicating that structural modifications could yield drugs with enhanced therapeutic profiles for seizure disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
